2-(Aminomethyl)pyridin-4-amine
Description
Contextualization within Aminopyridine and Aminomethylpyridine Chemistry
Aminopyridines are a class of heterocyclic compounds that are essentially pyridine (B92270) rings with one or more amino groups attached. They exist in three basic isomeric forms: 2-aminopyridine (B139424), 3-aminopyridine (B143674), and 4-aminopyridine (B3432731). researchgate.net These compounds have been the subject of extensive study due to their diverse biological activities. researchgate.net The introduction of an aminomethyl group (-CH2NH2), which is a methyl group substituted with an amino group, to the pyridine scaffold creates aminomethylpyridines. wikipedia.org This modification adds another layer of chemical reactivity and potential for interaction with biological targets.
2-(Aminomethyl)pyridin-4-amine specifically integrates the structural features of both a 4-aminopyridine and a 2-(aminomethyl)pyridine. This unique arrangement of functional groups on the pyridine ring influences its chemical properties, such as basicity and reactivity, and is a key factor in its research applications.
Significance of the Pyridin-4-amine and Aminomethyl Scaffolds in Chemical Research
The pyridine scaffold is a privileged structure in medicinal chemistry, meaning it is a common framework in many clinically useful drugs. rsc.orgrsc.org Its ability to form hydrogen bonds, its basicity, and its solubility contribute to its frequent incorporation into drug candidates. rsc.org The pyridine ring is a component of over 7000 existing drug molecules and is found in natural products like vitamins and alkaloids. rsc.org
The pyridin-4-amine moiety, in particular, has demonstrated significant therapeutic potential. For instance, 4-aminopyridine (4-AP) is known to block voltage-gated potassium (Kv) channels and has been used to improve neuromuscular function in various conditions. nih.gov Its sustained-release formulation, fampridine, is approved for treating walking difficulties in multiple sclerosis patients. rsc.org The pyridin-4-amine structure is a key building block in the synthesis of more complex molecules with potential biological activity.
The aminomethyl group is also a crucial functional group in organic and medicinal chemistry. wikipedia.orgdbpedia.org It can act as a precursor for the synthesis of various other organic compounds and is found in several pharmaceuticals. wikipedia.org The presence of the reactive aminomethyl group makes it a valuable intermediate in chemical syntheses, particularly in reactions that require a basic nitrogen atom. ontosight.ai Research has shown that aminomethyl compounds can serve as scaffolds for designing drugs targeting specific biological pathways. ontosight.ai
Evolution of Academic Research Trends on this compound and Related Systems
Research on aminopyridines and their derivatives has been ongoing for decades, driven by their wide range of pharmacological activities. researchgate.net Studies have focused on synthesizing new derivatives, exploring their coordination with metals, and evaluating their biological activities. sciencepublishinggroup.com
The investigation of 2-(aminomethyl)pyridine derivatives has revealed their utility in various chemical transformations and applications. For example, they have been used in the synthesis of imidazo[1,5-a]pyridines and have been studied for their catalytic performance in reactions like the Henry reaction when complexed with metals such as zinc. beilstein-journals.orgresearchgate.net Furthermore, aminomethyl-pyridines have been designed and evaluated as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4). nih.gov
More specifically, research on systems related to this compound has explored the synthesis of various substituted aminomethyl-pyridines and their potential as therapeutic agents. For instance, studies have been conducted on N-benzyl-2-phenylpyrimidin-4-amine derivatives as potential anticancer agents. acs.org The synthesis of various aminomethylpyridine derivatives has been a subject of patent applications, indicating their commercial and industrial relevance. google.comgoogle.com The development of molecularly imprinted polymers using 4-(aminomethyl)pyridine (B121137) for detecting herbicides highlights the diverse applications of these scaffolds. acs.org
The continued interest in these compounds suggests that future research will likely focus on the synthesis of novel derivatives with enhanced biological activities and the exploration of their potential in materials science and catalysis.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H9N3 |
| Molecular Weight | 123.1558 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1000512-47-9 |
| SMILES | NC1=CC(CN)=NC=C1 |
This table is based on data from various chemical databases. aablocks.combldpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-4-6-3-5(8)1-2-9-6/h1-3H,4,7H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURGEKGUIZVWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Aminomethyl Pyridin 4 Amine
Established and Emerging Multi-Step Synthetic Pathways to 2-(Aminomethyl)pyridin-4-amine
Multi-step synthesis remains a cornerstone for constructing complex molecules like this compound, allowing for the careful and sequential installation of functional groups. These pathways often rely on strategic modifications of pre-functionalized pyridine (B92270) rings.
The synthesis of this compound inherently involves managing two distinct amine functionalities: a primary aromatic amine at the C4 position and a primary alkylamine in the C2-methylamino side chain. The differential reactivity of these groups necessitates a robust protecting group strategy to achieve selective transformations.
A common approach involves the use of orthogonal protecting groups that can be removed under different conditions. The aromatic 4-amino group is often less nucleophilic than the aminomethyl group but is susceptible to a wide variety of reagents, especially during oxidation or alkylation steps libretexts.org. Therefore, its protection is crucial. The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group for amines due to its stability under various conditions and its straightforward removal with acid nih.gov. Another strategy involves sulfonylation to form sulfonamides, which are stable but can be deprotected under specific mild conditions researchgate.net.
A plausible synthetic route could commence from 4-amino-2-cyanopyridine. The 4-amino group would first be protected, for instance, as a Boc-carbamate. Subsequently, the cyano group at the C2 position can be reduced to the primary aminomethyl group. This reduction must be chemoselective to avoid affecting the pyridine ring or the protecting group. Catalytic hydrogenation using catalysts like Raney Nickel is an effective method for converting nitriles to primary amines nih.gov. Finally, the deprotection of the 4-amino group under acidic conditions, such as with trifluoroacetic acid (TFA), would yield the target compound, this compound nih.gov.
Table 1: Overview of Protecting Groups for Amine Functionalities
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic (e.g., TFA, HCl) | Stable to base, hydrogenation |
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to mild acid/base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) | Stable to acid, hydrogenation |
Achieving the correct 2,4-disubstitution pattern on the pyridine ring is a challenge of regioselectivity. Classical methods for synthesizing 2-aminopyridines often require harsh conditions and can result in mixtures of regioisomers morressier.com. Modern approaches offer milder and more selective alternatives.
One effective strategy involves starting with pyridine N-oxides, which activates the pyridine ring for nucleophilic substitution at the C2 and C4 positions morressier.com. A two-step protocol using pyridine N-oxides can provide unsubstituted 2-aminopyridines with excellent regioselectivity under mild conditions morressier.com. For the synthesis of this compound, a precursor such as 4-chloropyridine (B1293800) N-oxide could be used. Nucleophilic substitution at the 4-position with an ammonia (B1221849) equivalent, followed by functionalization at the 2-position and subsequent reduction of the N-oxide, offers a viable regiocontrolled route.
Chemoselectivity is paramount when multiple reactive sites are present. For instance, in a pathway starting from 4-amino-2-methylpyridine, the transformation of the methyl group into an aminomethyl group must be performed without affecting the 4-amino group. This could involve radical halogenation of the methyl group followed by nucleophilic substitution with an amine surrogate like phthalimide (B116566) (a Gabriel synthesis approach), and subsequent hydrolysis nih.gov. Throughout this sequence, the 4-amino group would typically require protection to prevent side reactions.
Table 2: Comparison of Regioselective Strategies
| Starting Material | Key Transformation | Regioselectivity Control | Advantages | Disadvantages |
|---|---|---|---|---|
| 2-Halopyridine | Nucleophilic Aromatic Substitution | Pre-defined position of the halogen | Direct amination possible | Often requires harsh conditions or metal catalysis nih.gov |
| Pyridine N-oxide | Activation for Nucleophilic Attack | Electronic activation at C2/C4 | Mild conditions, high regioselectivity morressier.com | Requires additional N-oxidation and reduction steps |
Expedited and Sustainable Synthesis of this compound
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of methods that reduce step counts, minimize waste, and utilize safer reagents.
One-pot and cascade reactions offer significant advantages by combining multiple synthetic steps into a single operation, thereby avoiding the isolation and purification of intermediates. This reduces solvent usage, time, and cost. While a specific one-pot synthesis for this compound is not prominently documented, multicomponent reactions (MCRs) for synthesizing substituted 2-aminopyridines are well-established nih.govresearchgate.net.
A hypothetical one-pot synthesis could involve the reaction of an appropriate β-enaminone with a nitrile-containing species and an ammonia source, which upon cyclization and subsequent in-situ reduction could lead to the desired scaffold dicp.ac.cn. Cascade reactions, where the product of one reaction triggers the next, are also powerful tools. For instance, a cascade approach for synthesizing 2-aminopyridines from N-propargylic β-enaminones and formamides has been reported, proceeding through an in-situ generated 1,4-oxazepine (B8637140) intermediate dicp.ac.cn. Adapting such a strategy could provide a novel and efficient route to this compound and its derivatives.
The principles of green chemistry aim to make chemical processes more environmentally benign. Applying these principles to the synthesis of this compound could involve several strategies:
Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives like water, ethanol, or water-ethanol mixtures can significantly reduce environmental impact nih.gov.
Catalysis: Employing recyclable and non-toxic catalysts can improve efficiency and reduce waste. For example, pyridine-2-carboxylic acid has been used as a sustainable and rapid catalyst for synthesizing 2-amino-4H-chromene derivatives in a water-ethanol mixture, showcasing the potential of organocatalysis in green synthesis nih.gov.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. One-pot and multicomponent reactions are inherently more atom-economical than linear, multi-step syntheses cbijournal.com.
Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis can shorten reaction times and reduce energy consumption researchgate.net.
Continuous flow synthesis has emerged as a powerful technology for chemical manufacturing, offering enhanced safety, scalability, and control over reaction parameters compared to traditional batch processes nih.gov. In a flow reactor, reagents are continuously pumped and mixed in a microreactor or a packed-bed system, allowing for precise control of temperature, pressure, and residence time organic-chemistry.org.
This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize side products. The synthesis of pyridin-4-amines can be adapted to flow processes. For example, N-oxidation of pyridine derivatives has been successfully performed in a continuous flow microreactor, achieving high yields with significantly shorter reaction times compared to batch methods organic-chemistry.org. Similarly, catalytic amination reactions to produce aminopyridines can be translated to flow systems, enabling safer handling of reagents like aqueous ammonia and facilitating catalyst recycling rsc.org. The development of a continuous flow process for this compound could lead to a more efficient, safer, and scalable manufacturing route.
Asymmetric Synthesis of Chiral this compound Analogs
The asymmetric synthesis of chiral amines is a cornerstone of modern medicinal chemistry, providing access to enantiomerically pure compounds that are often crucial for therapeutic efficacy and safety. For analogs of this compound, creating a stereogenic center at the carbon bearing the amino group (the α-carbon of the aminomethyl moiety) is of significant interest for developing novel pharmaceutical agents. Methodologies for achieving this transformation with high enantioselectivity are primarily centered on the asymmetric reduction of prochiral precursors, such as ketones or imines.
A particularly direct and promising strategy is the transition metal-catalyzed direct asymmetric reductive amination (DARA) of a suitable ketone precursor. acs.org This approach combines the formation of an imine from a ketone and an ammonia source and its subsequent asymmetric hydrogenation into a single, highly atom-economical step.
A plausible and well-documented approach for synthesizing chiral 1-(pyridin-2-yl)ethan-1-amine analogs involves the DARA of 2-acetylpyridine (B122185) derivatives. acs.org This methodology can be conceptually extended to the synthesis of chiral this compound analogs starting from a protected form of 2-acetyl-4-aminopyridine. The protection of the 4-amino group is likely essential, as the Lewis basicity of this group could otherwise lead to coordination with the metal catalyst, potentially inhibiting its activity.
The synthetic route would commence with the protection of the 4-amino group of 2-acetyl-4-aminopyridine, for instance, as a tert-butoxycarbonyl (Boc) carbamate. This protected ketone would then undergo asymmetric reductive amination. A highly effective catalytic system for this transformation has been shown to be Ru(OAc)₂{(S)-binap} with ammonium (B1175870) trifluoroacetate (B77799) (NH₄O₂CCF₃) serving as the nitrogen source under a hydrogen atmosphere. acs.org This reaction directly furnishes the chiral primary amine with high enantiomeric excess. The final step would involve the removal of the protecting group to yield the target chiral this compound analog.
Research into the DARA of 2-acetyl-6-substituted pyridines has provided detailed insights into the scope and limitations of this methodology. acs.org The reaction demonstrates excellent enantioselectivity across a range of substrates with different substituents at the 6-position of the pyridine ring. However, the electronic properties of substituents on the pyridine ring can significantly impact the reaction's success. For instance, the DARA of 2-acetylpyridine and 2-acetyl-4-methoxypyridine was reported to not proceed under the optimized conditions, while 2-acetyl-6-substituted pyridines were successfully converted. acs.org This suggests that the electronic nature and position of the substituent are critical; the lack of reactivity for the 4-methoxy-substituted substrate highlights the potential challenge for the analogous 4-amino-substituted precursor, reinforcing the necessity of a protecting group strategy to mitigate catalyst inhibition.
The table below summarizes the results from the direct asymmetric reductive amination of various 2-acetyl-6-substituted pyridines, which serves as a model for the proposed synthesis of chiral this compound analogs. acs.org
| Substrate (2-acetyl-6-R-pyridine) | R Group | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 2-acetyl-6-phenylpyridine | Phenyl | >99 | 99.0 |
| 2-acetyl-6-(4-fluorophenyl)pyridine | 4-Fluorophenyl | >99 | 98.8 |
| 2-acetyl-6-methylpyridine | Methyl | >99 | 94.6 |
| 2-acetyl-6-isopropylpyridine | Isopropyl | >99 | 97.8 |
| 2-acetyl-6-chloropyridine | Chloro | >99 | 98.8 |
| 2-acetyl-6-bromopyridine | Bromo | >99 | 99.2 |
| 2-acetyl-4-methoxypyridine | 4-Methoxy (atypical position) | No Reaction | N/A |
The data clearly indicate that a substituent at the 6-position is crucial for achieving high conversion and enantioselectivity. acs.org This underscores the importance of electronic and steric tuning of the substrate in catalyst-substrate interactions for successful asymmetric synthesis. The development of asymmetric routes to chiral analogs of this compound will therefore likely rely on careful substrate design, particularly the use of an appropriate protecting group for the 4-amino functionality, to enable efficient and highly stereoselective transformations.
Derivatization and Functionalization Strategies of 2 Aminomethyl Pyridin 4 Amine
Chemical Modifications at the Aminomethyl Group
The primary aliphatic amine of the aminomethyl group is a strong nucleophile and readily participates in a variety of chemical transformations. Its reactivity is generally higher than that of the aromatic amine at the C4 position, allowing for selective modifications under controlled conditions.
The nucleophilic aminomethyl group can be readily acylated or reacted with isocyanates and isothiocyanates to form stable amide, urea (B33335), and thiourea (B124793) linkages, respectively.
Amides: Amide bond formation is a cornerstone of organic synthesis. The aminomethyl group of 2-(aminomethyl)pyridin-4-amine can react with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) to yield the corresponding N-substituted amides. rsc.orgorganic-chemistry.org These reactions are often facilitated by coupling agents or conducted under basic conditions to neutralize the acid byproduct.
Ureas: Urea derivatives are synthesized by the reaction of the primary amine with an isocyanate. nih.govorganic-chemistry.orggoogle.com This addition reaction is typically rapid and high-yielding. Alternatively, ureas can be formed from amines using phosgene (B1210022) equivalents or by the dehydration of a primary amine carbamic acid, which is formed from the amine and carbon dioxide. acs.org
Thioureas: Analogous to urea formation, thioureas are prepared by reacting the aminomethyl group with an isothiocyanate. nih.govorganic-chemistry.orgnih.gov Thioureas can also be synthesized through the condensation of the amine with carbon disulfide or from thiocarbamoyl chlorides. nih.govmdpi.com These derivatives are significant building blocks for the synthesis of various heterocyclic compounds, including thiazoles. wikipedia.org
| Derivative Type | Reactant | Product Structure |
|---|---|---|
| Amide | Acetyl Chloride | N-((4-aminopyridin-2-yl)methyl)acetamide |
| Urea | Phenyl Isocyanate | 1-((4-aminopyridin-2-yl)methyl)-3-phenylurea |
| Thiourea | Allyl Isothiocyanate | 1-allyl-3-((4-aminopyridin-2-yl)methyl)thiourea |
The reaction of the primary aminomethyl amine with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. jocpr.comyoutube.com This condensation reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the characteristic -C=N- double bond. jocpr.com The reaction is typically acid-catalyzed and reversible. jocpr.com Schiff bases are valuable intermediates in organic synthesis and have been widely studied for their coordination chemistry and biological activities. jocpr.comshd-pub.org.rsnih.gov
| Carbonyl Compound | Product Name |
|---|---|
| Benzaldehyde | (E)-N-benzylidene-1-(4-aminopyridin-2-yl)methanamine |
| Acetone | N-((4-aminopyridin-2-yl)methyl)propan-2-imine |
| Salicylaldehyde | 2-(((E)-((4-aminopyridin-2-yl)methyl)imino)methyl)phenol |
Alkylation: The nitrogen of the aminomethyl group can be alkylated using various alkylating agents, such as alkyl halides or sulfates, to form secondary or tertiary amines. The synthesis of secondary amines can sometimes be challenging due to over-alkylation, but methods using N-aminopyridinium salts as ammonia (B1221849) surrogates can achieve self-limiting alkylation. chemrxiv.org The N-alkylation of aminopyridines often proceeds with high selectivity at the more nucleophilic exocyclic amino group. researchgate.netnih.gov
Acylation: Acylation involves the introduction of an acyl group (-C(O)R) onto the aminomethyl nitrogen. This is commonly achieved using acyl chlorides or anhydrides in the presence of a base. mdpi.com This reaction is fundamental for installing protecting groups or for building more complex molecular architectures. Palladium-catalyzed methods have also been developed for the ortho-acylation of pyridine (B92270) derivatives, showcasing advanced strategies for C-C bond formation. rsc.org
| Reaction Type | Reagent | Product Name |
|---|---|---|
| Alkylation (Mono-) | Methyl Iodide | N-methyl-1-(4-aminopyridin-2-yl)methanamine |
| Acylation | Benzoyl Chloride | N-((4-aminopyridin-2-yl)methyl)benzamide |
Functionalization of the Pyridine Ring
The pyridine ring, while inherently electron-deficient compared to benzene, is activated towards electrophilic substitution by the presence of the powerful electron-donating 4-amino group and the weakly donating 2-(aminomethyl) group.
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen. wikipedia.orgyoutube.com However, the strong activating effect of the 4-amino group significantly enhances the ring's nucleophilicity and directs incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho to the 4-amino group are C3 and C5. The 2-(aminomethyl) group is a weaker activating group, also directing ortho and para.
The combined directing effects of the two groups strongly favor substitution at the C3 and C5 positions. Standard EAS reactions like halogenation, nitration, and sulfonation can potentially be performed, although the reaction conditions must be carefully controlled to prevent side reactions with the amino groups and protonation of the ring nitrogen, which would deactivate the ring. wikipedia.orglibretexts.org For instance, nitration of pyridine itself requires harsh conditions and gives low yields, but activating groups facilitate the reaction. youtube.comrsc.org
| Reaction | Electrophile | Major Product(s) |
|---|---|---|
| Bromination | Br+ | 3-bromo-2-(aminomethyl)pyridin-4-amine and/or 5-bromo-2-(aminomethyl)pyridin-4-amine |
| Nitration | NO2+ | 2-(aminomethyl)-3-nitropyridin-4-amine and/or 2-(aminomethyl)-5-nitropyridin-4-amine |
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds. To make the pyridine ring of this compound amenable to these reactions, a leaving group, typically a halogen, must first be installed on the ring.
Following a successful electrophilic halogenation (as described in 3.2.1) to produce, for example, 3-bromo-2-(aminomethyl)pyridin-4-amine, the bromine atom can serve as a handle for various palladium-, copper-, or nickel-catalyzed cross-coupling reactions. This two-step strategy allows for the introduction of a wide array of substituents, including aryl, alkyl, alkynyl, and amino groups, onto the pyridine core. The presence of the pyridyl nitrogen and the amino groups can also play a role in coordinating the metal catalyst, potentially influencing the reaction's efficiency and regioselectivity. rsc.org
| Reaction Name | Reactants (with 3-bromo derivative) | Product Type |
|---|---|---|
| Suzuki Coupling | Phenylboronic acid, Pd catalyst, Base | Introduction of a phenyl group at C3 |
| Heck Coupling | Styrene, Pd catalyst, Base | Introduction of a vinylbenzene group at C3 |
| Buchwald-Hartwig Amination | Aniline, Pd catalyst, Base | Introduction of a phenylamino (B1219803) group at C3 |
Synthesis of Poly-Functionalized and Hybrid Scaffolds of this compound Remains a Developing Area of Research
The chemical compound this compound serves as a potential building block for the creation of more complex molecular architectures. However, a comprehensive review of current scientific literature reveals a notable scarcity of specific research focused on the derivatization and functionalization of this particular molecule into poly-functionalized and hybrid scaffolds. While the broader class of aminopyridines has been extensively studied and utilized in medicinal chemistry and materials science, dedicated studies commencing with this compound are not widely documented.
The synthesis of poly-functionalized scaffolds involves the strategic addition of multiple functional groups to a core molecule, thereby creating a versatile platform for further chemical modifications or for biological interactions. Hybrid scaffolds, on the other hand, involve the conjugation of the core molecule with other distinct chemical entities, such as other heterocyclic systems, peptides, or nanoparticles, to generate novel compounds with combined or enhanced properties.
Despite the theoretical potential for the two amine groups and the pyridine ring of this compound to participate in a variety of chemical reactions—including multicomponent reactions, condensations, and conjugations—to build such complex structures, specific examples and detailed research findings remain limited in published literature. Searches for synthetic routes to create diverse libraries of compounds originating from this specific scaffold have not yielded substantial results.
This lack of available data suggests that the exploration of this compound as a central scaffold for the development of poly-functionalized and hybrid molecules is an area of chemical synthesis that is yet to be fully investigated. Further research is required to establish reliable synthetic protocols and to explore the potential applications of the resulting novel compounds.
Coordination Chemistry and Metal Complexation of 2 Aminomethyl Pyridin 4 Amine
Ligand Properties of 2-(Aminomethyl)pyridin-4-amine
The coordination capabilities of this compound are primarily dictated by the presence of multiple nitrogen donor atoms, leading to its classification as a potent chelating agent. Its behavior in solution, particularly its acid-base equilibria, plays a crucial role in the formation and stability of its metal complexes.
The chelation of this compound to a metal ion enhances the stability of the resulting complex compared to coordination with monodentate ligands, an effect known as the chelate effect. This increased stability is due to the favorable entropic changes associated with the displacement of multiple monodentate solvent molecules by a single chelating ligand. The versatile N,N'-donor set of this ligand makes it suitable for coordinating with a wide range of transition metals.
The coordination of this compound to metal ions is significantly influenced by the pH of the solution due to the presence of multiple basic nitrogen atoms. The pyridine (B92270) nitrogen and the two amino groups can be protonated under acidic conditions. The pKa values of these functional groups determine the protonation state of the ligand at a given pH.
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various synthetic routes, typically involving the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a range of analytical techniques, with single-crystal X-ray diffraction being the most definitive method for structural elucidation.
Complexes of transition metals with aminopyridine-based ligands are of significant interest due to their potential applications in catalysis, materials science, and medicine. While specific reports on complexes of this compound are limited, the coordination chemistry of the isomeric ligand 2-(aminomethyl)pyridine provides valuable insights. For instance, a novel zinc complex, [Zn(AMPy)2(OAc)]2[Zn(OAc)4], where AMPy is 2-(aminomethyl)pyridine, has been synthesized and structurally characterized. This complex demonstrates the N,N'-chelating ability of the aminomethylpyridine ligand. It is anticipated that this compound would form similar stable complexes with a range of transition metals including Ru, Pt, Zn, Ni, Cu, Co, Pd, and Rh. The synthesis of such complexes would typically involve the direct reaction of the ligand with a metal salt, such as a chloride or acetate (B1210297) salt, in a solvent like methanol (B129727) or ethanol. The resulting coordination geometry around the metal center would be influenced by the metal's preferred coordination number and the stoichiometry of the reactants.
The coordination chemistry of this compound is not limited to transition metals. Pyridine-based ligands are also known to form stable complexes with main group metals and lanthanides. The coordination is typically driven by the hard-soft acid-base (HSAB) principle, where the nitrogen donors of the ligand can effectively coordinate to these metal ions. While specific complexes of this compound with main group or lanthanide metals have not been extensively reported, the known affinity of similar ligands for these elements suggests that such complexes are synthetically accessible. The luminescence properties of lanthanide complexes are of particular interest, and the pyridine moiety in the ligand could potentially act as an antenna to sensitize the metal-centered emission.
For example, the crystal structure of the zinc complex with 2-(aminomethyl)pyridine, [Zn(AMPy)2(OAc)]2[Zn(OAc)4], revealed a complex molecular structure with three distinct zinc coordination environments. The study showed that the aminomethylpyridine ligand coordinates in a bidentate fashion, and the complex is further stabilized by intramolecular and intermolecular hydrogen bonds, leading to the formation of a 2D network structure. Similar detailed structural analyses would be essential for characterizing complexes of this compound. Such studies would confirm the N,N'-chelating mode of the ligand, determine the coordination number and geometry of the metal ion, and elucidate the role of the 4-amino group in supramolecular assembly through hydrogen bonding.
Based on a comprehensive search of available scientific literature, there is currently no specific published data on the coordination chemistry and metal complexation of the compound “this compound.” Research focusing on the electronic, magnetic, optical, stability, and reactivity properties of its metal complexes, as outlined in the requested sections, could not be located.
The provided outline requests detailed, research-based findings for the following specific areas:
Stability and Reactivity of Metal Complexes Derived from this compound
Ligand Exchange and Redox Reactivity
Without primary or secondary research sources detailing the synthesis and analysis of metal complexes with this specific ligand, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the request. Information on related but structurally distinct compounds, such as other aminopyridine isomers or derivatives, would not be a valid substitute and would fall outside the specified scope.
Therefore, the generation of the requested article cannot be completed at this time due to the absence of relevant scientific data for "this compound" in the public domain.
Catalytic Applications of 2 Aminomethyl Pyridin 4 Amine and Its Derivatives
Homogeneous Catalysis
In homogeneous catalysis, the 2-(aminomethyl)pyridin-4-amine scaffold can function as a ligand for transition metals or, through its derivatives, act directly as an organocatalyst.
This compound as a Ligand in Metal-Catalyzed Organic Transformations
The aminopyridine framework is a well-established ligand in coordination chemistry and catalysis. Although specific studies on this compound are limited, the catalytic activity of complexes derived from its parent structure, 2-(aminomethyl)pyridine (ampy), has been extensively documented. These complexes, particularly with ruthenium, are exceptionally active in transfer hydrogenation reactions.
Ruthenium(II) complexes featuring both an ampy ligand and phosphine co-ligands are highly efficient precursors for the catalytic reduction of ketones to alcohols using hydrogen donors like isopropanol. researchgate.netacs.org These systems can achieve remarkable turnover frequencies (TOF), demonstrating high productivity even at very low catalyst loadings. acs.org The catalytic cycle is believed to involve the formation of a ruthenium-hydride species, which is the active agent for the reduction of the carbonyl group. The combination of the pyridine-amine chelate with phosphines creates a stable yet highly reactive coordination sphere around the metal center. researchgate.net
The activity of these catalysts has been demonstrated for a wide range of substrates, including dialkyl, diaryl, and alkyl-aryl ketones. acs.org The general success of the ampy scaffold suggests that the this compound ligand would form similarly active metal complexes, with the 4-amino group potentially modulating the electronic properties and stability of the catalyst.
| Substrate | Catalyst System | Catalyst Loading (mol%) | Max. TOF (h⁻¹) | Conversion (%) |
| Acetophenone | cis-[RuCl₂(ampy)(diphosphine)] / Base | 0.01 - 0.05 | > 100,000 | Quantitative |
| Diaryl Ketones | cis-[RuCl₂(ampy)(diphosphine)] / Base | 0.05 | ~300,000 | Quantitative |
| Dialkyl Ketones | cis-[RuCl₂(ampy)(diphosphine)] / Base | 0.05 | ~400,000 | Quantitative |
This table presents representative data for the performance of Ruthenium complexes with the related 2-(aminomethyl)pyridine (ampy) ligand in the transfer hydrogenation of various ketones. researchgate.netacs.org
Asymmetric Catalysis utilizing Chiral Derivatives of this compound
For the synthesis of enantiomerically pure compounds, asymmetric catalysis is an indispensable tool. This requires the use of chiral catalysts. Chiral derivatives of this compound could be developed to serve as ligands for enantioselective metal-catalyzed transformations. Chirality can be introduced by modifying the aminomethyl side chain with a chiral substituent or by incorporating the entire scaffold into a larger, inherently chiral structure, such as those seen in planar-chiral ferrocene derivatives or C₂-symmetric biphenyls. scispace.com
Again, the parent ampy ligand provides a blueprint for this approach. Ruthenium complexes that combine the ampy scaffold with chiral diphosphine ligands have proven to be highly effective in the asymmetric transfer hydrogenation (ATH) of ketones. acs.org These systems deliver chiral alcohols with high levels of enantioselectivity. For instance, the reduction of methyl-aryl ketones using such catalysts can achieve enantiomeric excess (ee) values up to 94%. acs.org The development of chiral variants of this compound is a promising strategy for creating novel, highly effective catalysts for asymmetric synthesis. chim.it
Organocatalysis Mediated by this compound Scaffolds
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern organic synthesis. The this compound structure contains two key functional motifs relevant to organocatalysis: a primary amine and a 4-aminopyridine (B3432731) unit.
Primary Amine Catalysis : The primary amine group can react with carbonyl compounds (aldehydes and ketones) to form transient enamines or iminium ions. This activation mode is central to a vast number of organocatalytic reactions, including aldol reactions, Michael additions, and Mannich reactions. nih.govresearchgate.net Chiral organocatalysts based on primary amine scaffolds, such as those derived from natural amino acids or cinchona alkaloids, are highly effective in inducing stereoselectivity. nih.gov
4-Aminopyridine Catalysis : The 4-aminopyridine moiety is a well-known nucleophilic catalyst, famously exemplified by 4-(dimethylamino)pyridine (DMAP). scispace.com It excels in catalyzing acylation reactions (e.g., esterifications and amidations) by forming a highly reactive N-acylpyridinium intermediate.
A bifunctional catalyst incorporating both a primary amine and a 4-aminopyridine unit within the this compound scaffold could potentially mediate complex cascade reactions by engaging in multiple activation modes simultaneously. While specific applications of this scaffold in organocatalysis are not yet widely reported, its structural components suggest significant potential. dntb.gov.ua
Heterogeneous Catalysis
Immobilizing homogeneous catalysts onto solid supports creates heterogeneous catalysts that combine the high activity and selectivity of their molecular counterparts with the practical advantages of easy separation, recovery, and recycling.
Immobilization Strategies of this compound on Solid Supports
The functional groups of this compound make it highly suitable for immobilization onto various solid supports, such as silica, alumina, or organic polymers. nih.gov Several covalent attachment strategies can be envisioned:
Amine-Based Linkages : The two primary amine groups can react with supports functionalized with electrophilic groups. For example, reaction with epoxy-functionalized silica would form stable amine linkages. Similarly, reaction with supports bearing isocyanate or acyl chloride groups would form urea (B33335) or amide bonds, respectively.
Pyridine-Based Linkages : The pyridine (B92270) ring itself can be functionalized to facilitate attachment. For instance, strategies have been developed to immobilize pyridine-based ligands, like pybox, through functionalization at the 4-position of the pyridine ring, often linking to a triethoxysilyl group that can be grafted onto silica. nih.govresearchgate.net
These methods allow for the robust anchoring of the ligand, which can then be metalated to generate the active supported catalyst. Non-covalent methods, such as adsorption or ionic exchange, could also be employed, though they typically result in less stable systems with a higher risk of leaching. doi.org
Applications in Supported Metal Catalysis
Once immobilized, the this compound ligand can be used to chelate metal ions, creating a solid-supported metal catalyst. Such heterogeneous systems are highly desirable for industrial processes and continuous flow chemistry. Research has shown that aminomethylpyridine can be used to modify the surface of supports like magnetic MCM-41, which are then used to immobilize palladium nanoparticles. researchgate.net These supported nanocatalysts have demonstrated high activity and recyclability in carbon-carbon cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net
Similarly, a ruthenium complex of immobilized this compound could be used as a recyclable catalyst for hydrogenation reactions. The solid support prevents the catalyst from entering the product stream and allows for its reuse over multiple cycles, improving the economic and environmental profile of the chemical process. mdpi.com The performance of such supported catalysts depends not only on the molecular complex but also on the nature of the solid support, including its porosity, surface area, and the length and type of the linker used for immobilization. researchgate.net
Mechanistic Investigations of this compound-Based Catalytic Systems
The catalytic activity of this compound and its derivatives is rooted in the cooperative action of its distinct functional groups. Mechanistic investigations, while not extensively focused on this specific molecule, draw from studies of structurally similar aminopyridine compounds. These studies suggest that the pyridine ring, the aminomethyl group, and the 4-amino substituent all play crucial roles in the catalytic cycle, often engaging in bifunctional catalysis to facilitate chemical transformations.
Elucidation of Catalytic Cycles and Active Species
The elucidation of catalytic cycles involving aminopyridine-based ligands typically points to the formation of metal complexes as the active species. In many transition-metal-catalyzed reactions, the pyridine nitrogen and the nitrogen of the aminomethyl group chelate to a metal center, forming a stable complex that is central to the catalytic process.
For instance, in reactions such as transfer hydrogenation, ruthenium complexes containing 2-(aminomethyl)pyridine have been identified as highly active catalysts. While a specific study for the 4-amino substituted derivative is not available, the general mechanism is believed to involve the formation of a ruthenium hydride species. The catalytic cycle would likely proceed through the following key steps:
Formation of the Active Catalyst: The pre-catalyst, often a ruthenium(II) complex, reacts with a hydrogen source (e.g., isopropanol) in the presence of a base to form a ruthenium hydride species. This hydride is a key active intermediate in the catalytic cycle.
Substrate Coordination: The substrate, for example a ketone, coordinates to the ruthenium center.
Hydride Transfer: The hydride ligand is transferred from the ruthenium to the coordinated ketone, reducing it to an alcohol.
Product Release and Catalyst Regeneration: The resulting alcohol product dissociates from the metal center, and the catalyst is regenerated to re-enter the catalytic cycle.
The 4-amino group in this compound is expected to influence the electronic properties of the pyridine ring, thereby modulating the stability and reactivity of the metal complex. This electronic influence can affect the rate and efficiency of the catalytic cycle.
Theoretical and Computational Investigations of 2 Aminomethyl Pyridin 4 Amine
Prediction of Reactivity and Reaction Mechanisms
Transition State Characterization and Activation Energy Calculations
The study of chemical reactions at a computational level involves the characterization of the potential energy surface, where reactants, products, and transition states are located as stationary points. The transition state is a critical configuration along the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to proceed.
Transition State Theory and Computational Methods
Transition state theory (TST) is a fundamental concept used to understand and calculate the rates of chemical reactions. Computationally, locating a transition state involves sophisticated algorithms that search for a first-order saddle point on the potential energy surface. This is a point that is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
Once the transition state is located, its vibrational frequencies are calculated. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.
Activation Energy
The activation energy (Ea) is the energy difference between the transition state and the reactants. It is a key parameter that determines the rate of a chemical reaction, as described by the Arrhenius equation. A higher activation energy implies a slower reaction rate. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to accurately calculate the energies of the reactants and the transition state, thereby providing a theoretical value for the activation energy. nih.gov
While specific transition state characterizations and activation energy calculations for reactions involving 2-(Aminomethyl)pyridin-4-amine are not extensively documented in the literature, the methodologies described are standard computational approaches that can be applied to study its reactivity. For instance, these methods could be used to investigate reaction mechanisms such as N-alkylation, acylation, or its role in catalytic cycles. Computational studies on related pyridine (B92270) derivatives have demonstrated the utility of these approaches in elucidating reaction pathways and predicting reactivity. researchgate.net
Molecular Electrostatic Potential and Fukui Functions
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a plot of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is used to identify regions of positive and negative electrostatic potential.
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In aminopyridine derivatives, the nitrogen atom of the pyridine ring and the amino groups are typically associated with negative MEPs, indicating their nucleophilic character. nih.govresearchgate.net
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amino and methyl groups, as well as the aromatic protons, generally exhibit positive MEPs. nih.govresearchgate.net
For substituted pyridines, the position and nature of the substituents significantly influence the MEP. In the case of aminopyridines, the amino group, being an electron-donating group, increases the negative potential around the nitrogen atom of the pyridine ring, enhancing its basicity and nucleophilicity compared to pyridine itself. researchgate.netnih.gov Studies on 2-aminopyridine (B139424) (2-AP), 3-aminopyridine (B143674) (3-AP), and 4-aminopyridine (B3432731) (4-AP) have shown that the location of the amino group affects the depth and accessibility of the minimum in the MEP, thereby influencing the susceptibility to protonation and N-oxidation. nih.gov For this compound, the presence of both a 4-amino group and a 2-(aminomethyl) group would be expected to create a complex MEP with multiple nucleophilic centers.
Fukui Functions
Fukui functions are another key concept derived from Density Functional Theory (DFT) used to describe local reactivity. wikipedia.orgscm.com They quantify the change in electron density at a particular point in a molecule when an electron is added or removed. wikipedia.orgfaccts.de This allows for the identification of the most electrophilic and nucleophilic sites within a molecule.
There are three main types of Fukui functions:
f+(r): for nucleophilic attack (electron addition)
f-(r): for electrophilic attack (electron removal)
f0(r): for radical attack
A larger value of the Fukui function at a specific atomic site indicates a higher reactivity of that site towards the corresponding type of attack. The calculation of Fukui functions relies on the electron densities of the neutral, anionic (N+1 electrons), and cationic (N-1 electrons) states of the molecule. faccts.de
Computational Modeling of Ligand-Metal Interactions and Complex Stability
This compound possesses multiple potential coordination sites (the pyridine nitrogen and the two amino group nitrogens), making it an interesting ligand for the formation of metal complexes. Computational modeling is an indispensable tool for predicting the structure, stability, and electronic properties of these complexes.
Methods for Modeling Ligand-Metal Interactions
Density Functional Theory (DFT) is a widely used computational method for studying metal complexes. It provides a good balance between accuracy and computational cost. By applying DFT, one can optimize the geometry of the metal complex, which reveals the coordination mode of the ligand, bond lengths, and bond angles.
Key aspects that can be investigated through computational modeling include:
Coordination Geometry: Predicting the preferred coordination environment around the metal center (e.g., tetrahedral, square planar, octahedral).
Binding Energy: Calculating the energy released upon the formation of the complex from the metal ion and the ligand. A more negative binding energy indicates a more stable complex.
Electronic Structure: Analyzing the molecular orbitals and charge distribution to understand the nature of the metal-ligand bonding (e.g., covalent vs. ionic character, sigma-donation, pi-backbonding). Natural Bond Orbital (NBO) analysis is often employed for this purpose.
Complex Stability
The stability of a metal complex in solution is quantified by its stability constant (log β). Computational methods have been developed to predict these values by calculating the free energies of the species involved in the complexation equilibrium. rsc.org These calculations often employ a combination of quantum mechanics for the solute and a continuum solvent model to account for the effect of the solvent.
While specific computational studies on the stability of this compound complexes are not prevalent, research on related aminopyridine complexes provides valuable insights. For example, computational studies on transition metal complexes with 3-aminopyridine and 4-aminopyridine have been conducted to understand their structure and properties. nih.govekb.egscirp.org These studies often correlate computational results with experimental data from techniques like X-ray crystallography and spectroscopy.
The chelate effect is an important factor in the stability of complexes with polydentate ligands like this compound. If the ligand coordinates to the metal ion through more than one donor atom to form a ring structure (a chelate), the resulting complex is generally more stable than a similar complex with monodentate ligands. Computational modeling can predict whether chelation is favorable and determine the most stable chelate ring size.
Below is an illustrative data table showing experimentally determined stability constants for some metal complexes with 2-aminopyridine, which can serve as a reference for what might be expected for similar complexes with this compound.
Table 1: Stability Constants (log K) of Metal Complexes with 2-Aminopyridine
| Metal Ion | log K1 | log K2 |
| Co(II) | 1.85 | 1.55 |
| Ni(II) | 2.40 | 2.05 |
| Cu(II) | 2.80 | 2.45 |
| Zn(II) | 1.60 | 1.30 |
Data is illustrative and based on general findings for aminopyridine complexes. Actual values can vary with experimental conditions. researchgate.net
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution NMR Spectroscopy for Structure and Dynamics
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and for probing dynamic processes in solution. For 2-(Aminomethyl)pyridin-4-amine, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive understanding of its atomic connectivity and conformational behavior.
2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for establishing the covalent framework of this compound by revealing through-bond and through-space correlations between nuclei.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would confirm the proton-proton coupling network within the molecule. For instance, cross-peaks would be observed between the methylene (B1212753) protons of the aminomethyl group and the adjacent proton on the pyridine (B92270) ring. Similarly, couplings between the aromatic protons on the pyridine ring would establish their relative positions.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. It would allow for the unambiguous assignment of the ¹³C signals for the methylene group and the protonated carbons of the pyridine ring.
These 2D NMR techniques, when used in concert, provide a detailed and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.
| Technique | Purpose | Expected Correlations for this compound |
| COSY | ¹H-¹H connectivity | - Between CH₂ and H3 proton. - Between H3, H5, and H6 protons of the pyridine ring. |
| HSQC | Direct ¹H-¹³C correlation | - CH₂ protons with C-methylene. - Pyridine protons with their respective ring carbons. |
| HMBC | Long-range ¹H-¹³C correlation | - CH₂ protons to C2 and C3. - H3 proton to C2, C4, and C5. - H5 proton to C3, C4, and C6. - H6 proton to C2 and C5. |
Variable Temperature NMR for Dynamic Processes and Equilibria
Variable temperature (VT) NMR spectroscopy is a powerful method for investigating dynamic processes such as conformational exchange, restricted rotation, and proton exchange. ox.ac.uk For this compound, VT-NMR could be employed to study several dynamic phenomena.
Rotational Dynamics: The rotation around the C2-CH₂ single bond might be hindered, leading to distinct conformers. At low temperatures, the signals for the methylene protons could broaden and potentially resolve into separate signals for each conformer if the rotational barrier is sufficiently high. By analyzing the spectra at different temperatures, the energy barrier for this rotation could be calculated. nih.govst-andrews.ac.uk
Proton Exchange: The protons of the two amino groups (-NH₂) can undergo chemical exchange with each other and with any protic solvent present. The rate of this exchange is temperature-dependent. At low temperatures, the exchange rate slows down, and separate signals for the individual amino protons might be observed. As the temperature increases, the exchange rate increases, leading to coalescence of the signals into a single, averaged peak. The rate of exchange can be quantified by analyzing the line shapes of the NMR signals at different temperatures.
These studies provide valuable insights into the flexibility and intermolecular interactions of the molecule in solution.
Vibrational Spectroscopy for Intermolecular Interactions
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are particularly sensitive to the presence and nature of intermolecular interactions, such as hydrogen bonding.
Detailed Analysis of IR and Raman Spectra for Hydrogen Bonding and Conformational Changes
The IR and Raman spectra of this compound would be characterized by vibrational modes associated with the pyridine ring and the amino and aminomethyl functional groups.
N-H Stretching Vibrations: The primary amine (-NH₂) and the aminomethyl (-CH₂NH₂) groups will exhibit N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The presence of intermolecular hydrogen bonding will cause these bands to broaden and shift to lower frequencies. up.ac.za The extent of this shift can provide qualitative information about the strength of the hydrogen bonds.
Pyridine Ring Vibrations: The characteristic ring stretching and bending vibrations of the substituted pyridine ring would be observed in the fingerprint region (below 1600 cm⁻¹). The positions of these bands are sensitive to the nature and position of the substituents.
Conformational Changes: Different conformers of the molecule may have slightly different vibrational frequencies. In cases where multiple conformers coexist, this can lead to the appearance of additional bands or shoulders on existing bands in the IR and Raman spectra. By comparing experimental spectra with theoretical calculations for different possible conformations, the most likely conformation in the solid state or in solution can be inferred. nih.gov
A detailed analysis of the vibrational spectra can thus provide a comprehensive picture of the hydrogen bonding network and the preferred conformation of this compound. nih.gov
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Information Gained |
| N-H Stretching (Amino groups) | 3300 - 3500 | Presence and strength of hydrogen bonding. |
| C-H Stretching (Aromatic) | 3000 - 3100 | Confirmation of the pyridine ring structure. |
| C-H Stretching (Aliphatic) | 2850 - 2960 | Confirmation of the methylene group. |
| C=C and C=N Ring Stretching | 1400 - 1600 | Substitution pattern on the pyridine ring. |
| N-H Bending | 1550 - 1650 | Confirmation of primary amine groups. |
| C-N Stretching | 1200 - 1350 | Connectivity of the amino groups. |
Mass Spectrometry for Fragmentation Pathways and Molecular Composition
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments.
Molecular Ion Peak: HRMS would be able to determine the mass of the molecular ion of this compound with high precision, allowing for the confirmation of its molecular formula (C₆H₉N₃).
Fragmentation Pathways: Upon ionization, the molecular ion can undergo fragmentation. For this compound, likely fragmentation pathways would involve the loss of small neutral molecules or radicals. nih.govnih.gov A prominent fragmentation would be the cleavage of the benzylic C-C bond, leading to the formation of a stable pyridinylmethyl cation or a related fragment. researchgate.net The loss of ammonia (B1221849) (NH₃) from the primary amino groups is also a common fragmentation pathway for amines. nih.gov
Isotopic Pattern Analysis: The presence of multiple nitrogen atoms in the molecule will give rise to a characteristic isotopic pattern in the mass spectrum. The relative abundance of the M+1 peak, which arises from the presence of the naturally occurring ¹³C and ¹⁵N isotopes, can be calculated and compared with the experimental spectrum to further confirm the elemental composition. scirp.orgnih.gov The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the proposed structure of this compound. acs.orgyoutube.com
The combination of accurate mass measurements and the analysis of fragmentation patterns and isotopic distributions provides conclusive evidence for the identity and structure of the compound.
| Ion | Proposed Structure | Expected m/z | Significance |
| [M]⁺˙ | [C₆H₉N₃]⁺˙ | 123.080 | Molecular ion |
| [M - NH₂]⁺ | [C₆H₇N₂]⁺ | 107.061 | Loss of the 4-amino group |
| [M - CH₂NH₂]⁺ | [C₅H₆N₂]⁺˙ | 94.053 | Cleavage of the aminomethyl group |
| [C₅H₅N₂]⁺ | Pyridinium-type fragment | 93.045 | Further fragmentation |
Tandem Mass Spectrometry for Structural Elucidation of Derivatives
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of unknown compounds by fragmenting precursor ions and analyzing the resulting product ions. This methodology is crucial for the structural elucidation of derivatives of this compound, providing insights into their molecular composition and connectivity. The process involves multiple stages of mass analysis, typically using instruments like triple quadrupole or hybrid ion trap-orbitrap mass spectrometers.
In a typical MS/MS experiment, derivatives of this compound would first be ionized, commonly through electrospray ionization (ESI), to form protonated molecules [M+H]⁺. These precursor ions are then selected in the first mass analyzer and introduced into a collision cell. In the collision cell, the ions are subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), causing them to break apart into smaller, characteristic fragment ions. These product ions are subsequently analyzed in a second mass analyzer, generating a product ion mass spectrum.
The fragmentation patterns observed in the MS/MS spectrum are highly specific to the molecule's structure. For aminopyridine derivatives, characteristic fragmentation pathways often involve cleavages at the bonds adjacent to the amino groups and within the pyridine ring structure. For instance, studies on related aminopyridine compounds have shown that common fragmentation pathways include the loss of small neutral molecules or radicals. While specific fragmentation data for this compound derivatives is not extensively published, general principles suggest that key fragmentation would occur at the aminomethyl side chain and the bonds of the pyridine core. Analysis of these fragmentation patterns allows researchers to piece together the structure of novel derivatives, confirm the identity of synthesized compounds, and characterize metabolites. The high sensitivity and selectivity of MS/MS make it an indispensable tool for detailed molecular analysis in complex mixtures. msaltd.co.ukunc.edu
Advanced X-ray Diffraction Studies
Advanced X-ray diffraction (XRD) techniques extend beyond simple phase identification to provide detailed insights into the three-dimensional atomic arrangement within a crystalline solid. For this compound, these methods, particularly single-crystal X-ray diffraction, are essential for unequivocally determining its molecular structure, conformation, and packing in the solid state. Powder X-ray diffraction (PXRD) is also a vital tool for characterizing new solid forms, including salts and cocrystals, and for analyzing polymorphism. mdpi.com
Co-crystal and Salt Formation with Intermolecular Interactions (e.g., hydrogen bonding)
The formation of multi-component crystalline solids, such as salts and co-crystals, is a widely used strategy to modify the physicochemical properties of active pharmaceutical ingredients. The molecular structure of this compound, featuring a basic pyridine nitrogen, a primary aromatic amine, and a primary aliphatic amine, offers multiple sites for hydrogen bonding, making it an excellent candidate for forming salts with acids or co-crystals with neutral coformers.
Advanced single-crystal X-ray diffraction studies are the definitive method for characterizing these new solid forms. Such analyses reveal the precise stoichiometry of the components and, crucially, map the complex network of intermolecular interactions that stabilize the crystal lattice. Hydrogen bonds are typically the dominant interactions. For instance, in studies of related aminopyridine compounds, extensive hydrogen-bonding networks are consistently observed. The amino groups (both -NH2 at the 4-position and -CH2NH2 at the 2-position) can act as hydrogen bond donors, while the pyridine nitrogen atom is a strong hydrogen bond acceptor.
While a crystal structure for a salt of this compound is not available, data from closely related compounds illustrate the types of interactions that can be expected. For example, the crystallization of 4-aminopyridine (B3432731) (4AmPy) with nitrofurantoin (B1679001) (NFT) resulted in three different hydrated salt forms, where hydrogen bonds between the protonated pyridine nitrogen of 4AmPy and the deprotonated hydantoin (B18101) nitrogen of NFT were key interactions. nih.gov In another example, a salt of 2-aminopyridine (B139424) with barium chloride was found to crystallize in the orthorhombic system, indicating a highly ordered structure dictated by intermolecular forces. imanagerpublications.com These studies underscore how specific, directional interactions like hydrogen bonds govern the assembly of molecules in the crystalline state.
Table 1: Illustrative Crystallographic Data for a Related Aminopyridine Salt (Data for 2-Aminopyridine Barium Chloride (2APBC) is provided as an example of a related aminopyridine salt)
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | imanagerpublications.com |
| Space Group | P2₁2₁2₁ | imanagerpublications.com |
| a (Å) | 5.281 | imanagerpublications.com |
| b (Å) | 5.410 | imanagerpublications.com |
| c (Å) | 14.898 | imanagerpublications.com |
| α, β, γ (°) | 90 | imanagerpublications.com |
| Volume (ų) | 425.638 | imanagerpublications.com |
Polymorphism and Solid-State Structural Analysis
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The investigation of polymorphism is therefore critical in materials science and pharmaceutical development. For this compound, the potential for conformational flexibility and different hydrogen-bonding arrangements creates a high likelihood of polymorphic forms.
Solid-state structural analysis employs a suite of techniques to identify and characterize these different forms. Powder X-ray diffraction (PXRD) is the primary tool for distinguishing between polymorphs, as each crystalline form will produce a unique diffraction pattern. Thermal analysis methods, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermodynamic relationships between polymorphs, identifying melting points and phase transition temperatures.
Studies on analogous compounds highlight the importance of this analysis. For example, the crystallization of nitrofurantoin with 4-aminopyridine yielded not only an anhydrous salt but also a monohydrate and a tetrahydrate form. nih.gov These hydrated forms, sometimes referred to as pseudopolymorphs, have different crystal structures and dehydration behaviors due to the varying roles of water molecules in the crystal lattice. nih.gov The characterization of ranitidine (B14927) base also revealed two distinct polymorphic forms (Form I and Form II) with different crystal systems (monoclinic vs. orthorhombic) and packing motifs, which were successfully solved from high-resolution powder diffraction data. semanticscholar.org These examples demonstrate the necessity of comprehensive solid-state characterization to identify all possible crystalline forms of a compound like this compound, ensuring the selection of the optimal form for a specific application.
Applications in Sensing and Analytical Chemistry
Development of Fluorescent Chemosensors Based on 2-(Aminomethyl)pyridin-4-amine
Fluorescent chemosensors are highly valued for their sensitivity and the ability to provide real-time detection. The this compound framework can be integrated into fluorescent molecules to create sensors where the binding of a specific analyte modulates the fluorescence output. The signaling mechanism often relies on processes such as Photoinduced Electron Transfer (PET), where the nitrogen lone pairs of the amine groups quench the fluorescence of a nearby fluorophore. mdpi.com Upon coordination with an analyte, this quenching effect is inhibited, leading to a "turn-on" fluorescent response. mdpi.com
The design of selective metal ion sensors based on this compound hinges on the principles of coordination chemistry. The pyridine (B92270) nitrogen and the two amine nitrogens provide a multidentate binding pocket that can be tailored for specific metal ions.
Coordination Geometry: The spatial arrangement of the nitrogen atoms in this compound can form stable chelate complexes with metal ions. The size of the metal ion and its preferred coordination geometry are critical factors that determine binding selectivity. mdpi.com For instance, the flexible aminomethyl side chain can position itself to create a specific "bite angle" suitable for ions like Cu²⁺ or Hg²⁺.
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen donors are intermediate bases, which suggests they can bind effectively with borderline acids like Cu²⁺ and soft acids like Hg²⁺.
Signaling Mechanism: A common design involves coupling the this compound unit (the receptor) to a fluorophore. In the absence of a metal ion, the lone pair of electrons on the amine nitrogen can quench the fluorophore's excited state via a PET process. When a target metal ion like Hg²⁺ binds to the nitrogen atoms, the lone pair becomes engaged in the coordinate bond, which blocks the PET process and restores fluorescence intensity. mdpi.comresearchgate.net This results in a "turn-on" sensor. A 1:1 binding stoichiometry is often observed in such sensor-metal ion complexes. rsc.orgrsc.orgnih.gov
The development of anion sensors using the this compound scaffold relies on different interaction principles compared to metal ion sensing.
Hydrogen Bonding: The N-H protons of the primary amine and the aminomethyl group are effective hydrogen-bond donors. These groups can form multiple hydrogen bonds with anions that are strong hydrogen-bond acceptors, such as fluoride (B91410) (F⁻) or phosphate-containing species (e.g., H₂PO₄⁻). nih.gov
Electrostatic Interactions: In acidic conditions, the amine groups can be protonated to form a cationic receptor. This positively charged scaffold can then selectively bind anions through electrostatic attraction.
Supramolecular Aggregation: Similar to other pyridine derivatives, sensors based on this compound could be designed to operate via changes in their aggregation state upon anion binding. mdpi.comnih.gov The interaction with a specific anion might induce the formation or disruption of molecular aggregates, leading to a detectable change in the solution's optical properties. mdpi.comnih.gov
Chromogenic and Colorimetric Probes
Chromogenic and colorimetric probes offer the advantage of "naked-eye" detection, which is highly desirable for rapid and on-site analysis. By chemically modifying this compound with a chromophore (a molecule that absorbs light in the visible spectrum), a colorimetric sensor can be constructed.
The principle often involves modulating the Internal Charge-Transfer (ICT) character of the molecule. The aminomethylpyridine moiety acts as the recognition site and an electron-donating group. Upon binding with a target analyte (e.g., a metal ion), the electron-donating ability of the nitrogen atoms is altered. This change in electronic properties affects the entire conjugated system of the probe, causing a shift in the maximum absorption wavelength (λmax) and resulting in a distinct color change. nih.gov For example, a probe might change from colorless to colored or from one color to another upon complexation. rsc.org
Electrochemical Sensors Utilizing this compound Modified Electrodes
Electrochemical sensors provide a powerful platform for sensitive and quantitative analysis. mdpi.com this compound can be used to functionalize the surface of electrodes (such as glassy carbon or graphene electrodes) to create a selective sensing interface.
The operational mechanism involves immobilizing the compound onto the electrode surface. The pyridine and amine functional groups then act as recognition sites, selectively capturing target analytes from a sample solution. This binding event at the electrode surface alters the local electrochemical environment, which can be detected by various techniques:
Voltammetry: The binding of an analyte, particularly redox-active heavy metal ions, can produce a new redox peak or alter the peak current/potential of a pre-existing redox probe. The robust interaction between amine (-NH₂) groups and metal ions like Pb²⁺ is a key principle in this approach. mdpi.com
Impedance Spectroscopy: The binding of a target molecule can change the charge transfer resistance at the electrode-solution interface, which can be measured as a change in impedance. mdpi.com
The amino groups enhance the performance of these sensors not only by providing binding sites but also by improving the electrostatic attraction and immobilization of other biological recognition elements, such as enzymes. nih.gov
Assessment of Sensor Selectivity, Sensitivity, and Detection Limits
The performance of any sensor based on this compound must be rigorously evaluated based on several key metrics:
Selectivity: This refers to the sensor's ability to respond to the target analyte in the presence of other potentially interfering species. Selectivity is often tested by measuring the sensor's response to the target and comparing it to the response generated by a range of other common ions or molecules. mdpi.com
Sensitivity: This is determined by the magnitude of the change in the output signal (e.g., fluorescence intensity, absorbance, or current) per unit concentration of the analyte. It is often represented by the slope of the calibration curve.
Detection Limit (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected by the sensor. It is typically calculated based on the standard deviation of the blank signal.
The following table summarizes the performance of various sensors based on pyridine and amine functional groups, illustrating the typical ranges of detection limits achieved for different analytes and sensing methods.
| Sensor Basis (Analogous System) | Target Analyte | Sensing Method | Detection Limit | Source |
|---|---|---|---|---|
| Pyridine-attached Phenanthridine | Hg²⁺ | Fluorescence | 49.87 nM | rsc.org |
| Rhodamine-based Polymer | Cu²⁺ | Colorimetric/Fluorescence | 0.592 µM | rsc.orgnih.gov |
| Rhodamine-based Polymer | Hg²⁺ | Colorimetric/Fluorescence | 2.85 µM | rsc.orgnih.gov |
| 4-(pyrrol-1-yl)pyridine Derivative | Nitrite (NO₂⁻) | Colorimetric (Supramolecular) | 1.05 ppm | mdpi.comnih.gov |
| Amino-functionalized Graphene Oxide | Pb²⁺ | Electrochemical (DPV) | Not specified, but selective | mdpi.com |
| Co-MOF Modified Electrode | 2,4-dinitroaniline | Electrochemical | 0.161 µM | nih.gov |
| Pyridine-derivative Optode | Pb²⁺ | Optical (Colorimetric) | 1.8 ng/mL | rsc.org |
Supramolecular Chemistry and Materials Science Applications
Design of Hydrogen Bonding Networks and Crystal Engineering
The principles of crystal engineering rely on the predictable nature of intermolecular interactions to design and synthesize crystalline solids with desired properties. Aminopyridine derivatives are well-known for their ability to form robust hydrogen-bonding networks. The presence of both a primary amine and an aminomethyl group in 2-(Aminomethyl)pyridin-4-amine offers multiple sites for hydrogen bonding, suggesting its potential to form intricate one-, two-, or three-dimensional supramolecular assemblies. Theoretical studies on related aminopyridine compounds have shown that intermolecular hydrogen bonds are strengthened in the excited state, which could have implications for the photophysical properties of materials derived from this compound. However, to date, no specific crystal structures or detailed analyses of the hydrogen bonding patterns for this compound have been reported.
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The pyridine (B92270) nitrogen and the amino groups of this compound make it a potentially versatile ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. Amine-functionalized MOFs are of particular interest for applications such as CO2 capture, catalysis, and sensing, owing to the ability of the amino groups to enhance interactions with guest molecules. Bifunctional ligands, like the one , can lead to the formation of coordination polymers with diverse topologies and functionalities. While the synthesis and applications of amine-functionalized MOFs are well-documented, there are no published examples of MOFs or coordination polymers that specifically incorporate this compound as a linker.
Polymer Chemistry and Polymer-Supported Reagents
The dual functionality of this compound also lends itself to applications in polymer chemistry, both as a monomer for incorporation into polymer backbones and as a functional group for modifying material surfaces.
Incorporation of this compound into Polymer Backbones
The presence of two primary amine groups suggests that this compound could serve as a monomer in the synthesis of polymers such as polyamides and polyimides. For instance, research on related diaminopyridines, like 2,6-diaminopyridine, has demonstrated their use in the synthesis of polyamides with specific thermal properties. The incorporation of the pyridine moiety into the polymer backbone can influence properties like thermal stability, solubility, and fluorescence. However, no studies have been found that specifically report the polymerization of this compound.
Surface Functionalization of Materials with this compound Derivatives
The functionalization of material surfaces with amine groups is a common strategy to tailor their properties for specific applications, including enhancing biocompatibility or providing sites for further chemical modification. General methods for grafting amines onto surfaces are well-established. For example, self-assembled monolayers (SAMs) of aminopyridine derivatives on conductive surfaces have been explored for creating transparent electrodes. While these general techniques could likely be applied to this compound, there is no specific research detailing the surface functionalization of materials with this compound.
Optical and Electronic Materials Based on this compound Conjugates
Pyridine-containing compounds are frequently investigated for their potential in optical and electronic materials due to the electron-deficient nature of the pyridine ring, which can be tuned by substituents.
The synthesis of fluorescent polymers incorporating pyridine moieties has been an active area of research. Studies on various aminopyridine derivatives have shown that their fluorescent properties can be tuned by altering the substitution pattern on the pyridine ring. For example, some aminopyridines exhibit aggregation-induced emission enhancement (AIEE), a desirable property for fluorescent probes and sensors. While the conjugation of the aminomethyl and amino groups with the pyridine ring in this compound suggests potential for interesting photophysical properties, no specific studies on its fluorescence or its use in optical and electronic materials have been published. The development of high-purity pyridine for electronic materials is an industrial focus, but this does not extend to specific data on the application of this particular derivative.
Luminescent Materials and Photophysical Studies
A thorough review of scientific databases reveals no specific studies focused on the luminescent properties or detailed photophysical characteristics of this compound. The photoluminescence of pyridine derivatives is an active area of research, with fluorescence and phosphorescence properties being highly dependent on the nature and position of substituents, as well as the molecular environment. Without experimental data, any discussion of the potential luminescent behavior of this compound would be purely speculative.
Table 1: Photophysical Data for this compound
| Parameter | Value |
| Absorption Maximum (λ_abs) | Data not available |
| Emission Maximum (λ_em) | Data not available |
| Quantum Yield (Φ) | Data not available |
| Excited State Lifetime (τ) | Data not available |
As indicated, no experimental photophysical data for this specific compound has been reported in the reviewed literature.
Photochromic Materials
There is no evidence in the current scientific literature to suggest that this compound has been investigated for or incorporated into photochromic materials. Photochromism in pyridine-containing molecules is typically achieved by integrating them into larger systems that can undergo reversible photo-induced structural changes, such as diarylethenes or spiropyrans. The potential for this compound to participate in such systems has not been explored.
Nanomaterial Functionalization and Hybrid Architectures
The functionalization of nanomaterials with organic ligands is a common strategy to impart specific properties and functionalities. The amine groups present in this compound could theoretically serve as anchor points for covalent or non-covalent attachment to the surface of various nanoparticles (e.g., gold, silica, quantum dots). This could be useful for applications in catalysis, sensing, or biomedicine. However, there are no published research articles or patents that describe the use of this compound for the functionalization of nanomaterials or the creation of hybrid architectures.
Table 2: Nanomaterial Functionalization with this compound
| Nanomaterial Type | Functionalization Method | Resulting Properties | Application |
| Data not available | Data not available | Data not available | Data not available |
The table is presented to highlight the absence of research in this area for the specified compound.
Q & A
Q. What are the most reliable synthetic routes for 2-(Aminomethyl)pyridin-4-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound can be optimized via reductive amination or nucleophilic substitution. For example, describes a protocol where intermediates like 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (33) are synthesized using magnesium in ethanol, followed by purification via silica gel chromatography . Key factors affecting yield include:
- Temperature : Higher temperatures (e.g., reflux in ethanol) accelerate reaction kinetics but may promote side reactions.
- Catalysts : Palladium or nickel catalysts improve hydrogenation efficiency in reductive amination.
- Purification : Chromatography or recrystallization (as in ) enhances purity (>95%) but may reduce overall yield .
Q. How can researchers validate the structural integrity of this compound derivatives?
Methodological Answer: Combined spectroscopic and chromatographic techniques are critical:
- NMR : NMR (e.g., δ 2.3 ppm for methyl groups, δ 7.1–8.2 ppm for pyridine protons) confirms regiochemistry and functional group presence (see for analogous compounds) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for : 122.0844) .
- HPLC : Purity >98% is achievable using C18 columns with acetonitrile/water gradients .
Q. What are the key physicochemical properties relevant to handling this compound in laboratory settings?
Methodological Answer: Critical properties include:
- Solubility : Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly in water.
- Stability : Hygroscopic; store under inert gas (N/Ar) at −20°C to prevent decomposition (see for analogous pyridine derivatives) .
- pKa : The aminomethyl group has a pKa ~9.5, influencing protonation states in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer: Discrepancies often arise from assay conditions or structural impurities. Strategies include:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC values in enzyme inhibition assays).
- Counter-Screening : Test against off-target receptors (e.g., highlights antimicrobial activity modulated by pathway specificity) .
- Batch Analysis : Compare NMR and LC-MS data across synthetic batches to rule out impurities (e.g., ’s spectral validation for pyrimidine analogs) .
Q. What computational methods support the rational design of this compound-based inhibitors?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding modes to target proteins (e.g., kinases or GPCRs).
- QSAR Models : Correlate substituent effects (e.g., electron-donating groups on the pyridine ring) with activity ( references machine learning for reaction optimization) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for synthesis .
Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound?
Methodological Answer:
- Intermediate Monitoring : Use TLC or in-situ IR to identify bottlenecks (e.g., ’s stepwise tracking of protecting group removal) .
- Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for reductive steps ( notes base-dependent efficiency in piperidine coupling) .
- Solvent Optimization : Switch from ethanol to THF or DMF to improve solubility of hydrophobic intermediates .
Q. What analytical techniques differentiate this compound from its structural isomers?
Methodological Answer:
- 2D NMR : NOESY or COSY spectra distinguish between 2- and 4-aminomethyl regioisomers via cross-peak patterns .
- X-ray Crystallography : Resolve absolute configuration (e.g., ’s structural reports for pyrimidin-4-amine analogs) .
- Ion Mobility MS : Separate isomers based on collision cross-section differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
